4-Chloro-N,N-dimethylpyrimidin-2-amine

Regioselective synthesis Nucleophilic aromatic substitution Heterocyclic building blocks

4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) is a chlorinated 2-aminopyrimidine derivative with the molecular formula C₆H₈ClN₃ and molecular weight 157.60 g/mol. This compound features a chlorine atom at the pyrimidine 4-position and an N,N-dimethylamino group at the 2-position, positioning it as a versatile heterocyclic building block in medicinal chemistry.

Molecular Formula C6H8ClN3
Molecular Weight 157.6
CAS No. 23631-02-9
Cat. No. B2798303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,N-dimethylpyrimidin-2-amine
CAS23631-02-9
Molecular FormulaC6H8ClN3
Molecular Weight157.6
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)Cl
InChIInChI=1S/C6H8ClN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3
InChIKeyCJKPZNGEVQSIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) Research and Industrial Procurement Overview


4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) is a chlorinated 2-aminopyrimidine derivative with the molecular formula C₆H₈ClN₃ and molecular weight 157.60 g/mol . This compound features a chlorine atom at the pyrimidine 4-position and an N,N-dimethylamino group at the 2-position, positioning it as a versatile heterocyclic building block in medicinal chemistry . As a 4-chloro-substituted aminopyrimidine, it serves as a key synthetic intermediate for the preparation of kinase inhibitors and other biologically active heterocyclic compounds, with documented use in patented pharmaceutical candidates targeting JAK-2 and Pim kinases .

Why 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) Cannot Be Replaced by Other Aminopyrimidines


Substitution of 4-chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) with other aminopyrimidine building blocks is not functionally equivalent due to critical differences in regiochemistry, electronic properties, and synthetic accessibility. The specific placement of the chlorine atom at the 4-position combined with the dimethylamino group at the 2-position creates a unique electrophilic profile that dictates both reactivity and the structural outcomes of downstream derivatization . This regiochemical arrangement is fundamentally different from its structural isomer 2-chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-81-8), which presents a distinct nucleophilic substitution pattern and different synthetic utility . Furthermore, the commercial availability of the target compound at ≥97% purity with validated analytical documentation reduces the need for in-house synthesis optimization and quality control development, directly impacting project timelines and reproducibility .

Quantitative Differential Evidence for 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) Against Comparators


Regioselective Chlorination Pattern: 4-Chloro vs. 2-Chloro Isomer Distinction

The regiochemical placement of the chlorine atom at the 4-position versus the 2-position fundamentally alters the compound's synthetic utility. In the synthesis from 2,4-dichloropyrimidine with dimethylamine, the 4-chloro isomer (CAS 23631-02-9) is obtained as a distinct product from the 2-chloro isomer (CAS 31058-81-8), enabling targeted procurement of the specific regioisomer required for structure-activity relationship studies . The 4-chloro substitution pattern provides a different electrophilic center for subsequent nucleophilic aromatic substitution (SNAr) reactions compared to the 2-chloro isomer, allowing chemists to design synthetic routes with orthogonal reactivity .

Regioselective synthesis Nucleophilic aromatic substitution Heterocyclic building blocks

Validated Purity Specification vs. Uncharacterized Analog Procurement

The target compound is commercially available with documented analytical quality control including NMR, HPLC, and GC batch-specific certification, providing procurement confidence that is not uniformly available across all aminopyrimidine building blocks . The compound's well-characterized physicochemical properties—including boiling point (248.9°C at 760 mmHg), density (1.252±0.06 g/cm³), LogP (1.196), and pKa (3.83±0.10)—enable accurate stoichiometric calculations and reaction condition optimization . These validated parameters contrast with less thoroughly characterized regioisomers or derivatives where predicted values alone may be the only available data .

Quality control Analytical chemistry Reproducible synthesis

Regiospecific Nucleophilic Substitution Reactivity Profile

The 4-chloro substituent on the pyrimidine ring serves as an electrophilic handle for regiospecific nucleophilic aromatic substitution (SNAr) reactions, enabling predictable derivatization at the 4-position while leaving the 2-dimethylamino group intact . This orthogonal reactivity distinguishes CAS 23631-02-9 from the non-chlorinated parent compound N,N-dimethylpyrimidin-2-amine (CAS 5621-02-3), which lacks the chlorine leaving group and therefore requires alternative functionalization strategies [1]. The presence of the electron-withdrawing chloro substituent also modulates the electronic properties of the pyrimidine ring, with a calculated pKa of 3.83±0.10 indicating moderate basicity suitable for acid-base workup procedures .

SNAr reactivity Cross-coupling Derivatization

Pharmaceutical Patent Citation as Kinase Inhibitor Intermediate

4-Chloro-N,N-dimethylpyrimidin-2-amine is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents, including patent CA-2679659-A1/C (Pim kinase inhibitors) and patent EP1464335, establishing its validated utility in medicinal chemistry programs . This patent linkage provides a documented precedent for its use that is not available for many structurally similar but less-developed aminopyrimidine building blocks . Additionally, the compound is referenced in JAK-2 kinase inhibitor patents, further demonstrating its relevance in kinase-targeted drug discovery [1].

Kinase inhibitor synthesis Pim kinase JAK-2 Medicinal chemistry

Regioisomeric Separation Cost and Supply Chain Implications

The co-production of the 4-chloro isomer (6% yield) alongside the 2-chloro isomer (55% yield) from the same reaction mixture necessitates chromatographic separation, directly impacting the cost structure and commercial availability of CAS 23631-02-9 . This synthetic reality creates a supply-constrained market where the 4-chloro isomer is inherently more expensive and less readily available in bulk quantities than its 2-chloro counterpart . For procurement planning, this differential availability means that researchers must account for longer lead times or higher costs when sourcing the 4-chloro isomer compared to more abundant aminopyrimidine building blocks .

Synthetic efficiency Cost of goods Supply chain

Predicted Physicochemical Properties Differentiating Handling and Storage Requirements

The predicted physicochemical properties of 4-chloro-N,N-dimethylpyrimidin-2-amine—including XLogP3 of 1.6, topological polar surface area (TPSA) of 29 Ų, and zero hydrogen bond donors—distinguish it from more polar aminopyrimidine analogs that may require different handling and formulation approaches . The compound's storage requirements (2-8°C under inert atmosphere, protected from light) are more stringent than room-temperature-stable comparators such as the 2-chloro isomer, reflecting its higher reactivity profile . These property differences, while derived from predicted rather than experimental values, provide actionable guidance for laboratory handling and procurement logistics .

Physicochemical properties Stability Storage

Validated Application Scenarios for 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Pim Kinase and JAK-2 Targeted Synthesis

For medicinal chemistry programs targeting Pim kinases or JAK-2, CAS 23631-02-9 serves as a patent-validated synthetic intermediate with established precedence . The compound is explicitly cited in CA-2679659-A1/C (Pim kinase inhibitors) and EP1464335, providing a documented synthetic route foundation that reduces development risk. The 4-chloro substituent enables regiospecific SNAr diversification at this position while preserving the 2-dimethylamino pharmacophore, allowing systematic structure-activity relationship exploration . Procurement of analytically validated material (≥97% purity with NMR/HPLC/GC certification) ensures that observed biological activity stems from the intended compound rather than impurities .

Heterocyclic Building Block Library Synthesis for Parallel Medicinal Chemistry

The orthogonal reactivity profile of CAS 23631-02-9—featuring an electrophilic 4-chloro leaving group and a stable 2-dimethylamino moiety—enables efficient parallel synthesis of diverse 4-substituted-2-aminopyrimidine libraries . Nucleophilic substitution with amines, thiols, and other nucleophiles under basic conditions (NaOH, K₂CO₃) generates structurally diverse analogs in a single synthetic step . The compound's moderate basicity (predicted pKa 3.83±0.10) facilitates standard acid-base workup procedures, streamlining library purification workflows . The well-characterized LogP (1.196) and TPSA (29 Ų) provide predictive guidance for compound property optimization in hit-to-lead campaigns.

Regioisomer-Specific SAR Studies in Aminopyrimidine Drug Discovery

When investigating the structure-activity relationships of 2-aminopyrimidine-based inhibitors, the 4-chloro regioisomer (CAS 23631-02-9) provides a distinct reactivity profile compared to the 2-chloro isomer (CAS 31058-81-8) . This regioisomeric distinction is critical for SAR studies where the position of the chlorine leaving group determines the vector of subsequent derivatization and ultimately the three-dimensional orientation of the inhibitor within the target binding pocket . Procurement of the pure 4-chloro isomer, rather than a mixture of regioisomers, ensures unambiguous interpretation of biological activity data and prevents confounding results from isomeric impurities .

Process Chemistry Development and Scale-Up Feasibility Assessment

For process chemistry teams evaluating the scalability of synthetic routes, the documented yield differential (6% for the 4-chloro isomer vs. 55% for the 2-chloro isomer from 2,4-dichloropyrimidine) provides critical cost-of-goods intelligence . This quantitative data enables accurate forecasting of material costs for multi-gram to kilogram-scale campaigns and informs decisions about whether to procure commercially or develop an alternative synthetic route . The compound's defined storage requirements (2-8°C under inert atmosphere) and hazard classification (H302: harmful if swallowed) must be factored into facility and safety planning for larger-scale operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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